trans-3,4'-Dichloroacrylophenone
Description
trans-3,4'-Dichloroacrylophenone is a halogenated aromatic ketone characterized by a chloro-substituted phenyl group and an acrylophenone backbone. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability .
Properties
CAS No. |
15724-88-6 |
|---|---|
Molecular Formula |
C9H6Cl2O |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
(E)-3-chloro-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-6H/b6-5+ |
InChI Key |
DSLXRANAPTYXPW-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-3,4’-Dichloroacrylophenone involves several synthetic routes. One common method is the regio- and diastereoselective synthesis via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.
Industrial Production Methods: Industrial production methods for trans-3,4’-Dichloroacrylophenone are not well-documented in the literature. the principles of regio- and diastereoselective synthesis can be applied on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: trans-3,4’-Dichloroacrylophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the carbonyl group in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of trans-3,4’-Dichloroacrylophenone include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of trans-3,4’-Dichloroacrylophenone depend on the type of reaction. For example, oxidation reactions may yield chlorinated carboxylic acids, while reduction reactions may produce chlorinated alcohols.
Scientific Research Applications
Chemistry: In chemistry, trans-3,4’-Dichloroacrylophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through different chemical reactions .
Biology: In biological research, trans-3,4’-Dichloroacrylophenone is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .
Industry: In industry, trans-3,4’-Dichloroacrylophenone can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-3,4’-Dichloroacrylophenone involves its interactions with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural attributes of trans-3,4'-Dichloroacrylophenone with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Physical State | Key Structural Features |
|---|---|---|---|---|
| This compound* | C₉H₆Cl₂O | ~203.02 (inferred) | Solid (assumed) | Acrylophenone backbone, trans-configuration |
| 3',4'-Dichloropropiophenone | C₉H₈Cl₂O | 203.07 | Solid/Liquid | Propanone group, dichlorophenyl substituent |
| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 | Crystalline solid | Acetophenone core, 3,4-dichloro substitution |
| 2-Chloro-3',4'-dihydroxyacetophenone | C₈H₇ClO₃ | 186.59 | Yellow crystals | Hydroxyl groups enhancing polarity |
| 3,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Crystalline solid | Phenolic hydroxyl, high lipophilicity |
| 4-(3,4-Dichlorophenyl)tetralone | C₁₆H₁₂Cl₂O | 291.17 | Solid | Cyclic tetralone system, dichlorophenyl |
*Inferred data based on structural analogs.
Key Observations :
- Chlorine Substitution : Dichloro substitution at the 3,4-positions on the phenyl ring enhances lipophilicity and stability, making these compounds resistant to metabolic degradation .
- Functional Groups: The acrylophenone/acetophenone backbone facilitates nucleophilic reactions (e.g., condensations), while hydroxyl groups (as in 2-chloro-3',4'-dihydroxyacetophenone) improve solubility in polar solvents .
- Molecular Weight : Higher molecular weights (e.g., 291.17 for 4-(3,4-dichlorophenyl)tetralone) correlate with increased melting points and reduced volatility .
Commercial Availability and Suppliers
- 3',4'-Dichloropropiophenone: Available from LookChem (CAS 6582-42-9) with >98% purity for research use .
- 3',4'-Dichloroacetophenone: Supplied by Thermo Scientific (CAS 75841) and Spectrum Chemical, emphasizing its role in fine chemical synthesis .
- 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone: A specialty chemical (CAS 543708-66-3) used in advanced material science, offered by Global Chemical Supplier .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
